
(6-Chlorohept-5-ene-3-sulfonyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Chlorohept-5-ene-3-sulfonyl)benzene is an organic compound characterized by the presence of a benzene ring substituted with a sulfonyl group and a chloroheptene chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chlorohept-5-ene-3-sulfonyl)benzene can be achieved through several methods. One common approach involves the reaction of benzene with chlorosulfonic acid to introduce the sulfonyl group, followed by the addition of a chloroheptene chain. This process typically requires controlled reaction conditions, including specific temperatures and the use of catalysts to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar principles as the laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Análisis De Reacciones Químicas
Types of Reactions
(6-Chlorohept-5-ene-3-sulfonyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The benzene ring can participate in electrophilic aromatic substitution reactions, where the sulfonyl group can be replaced by other substituents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the chloroheptene chain.
Common Reagents and Conditions
Common reagents used in these reactions include halogens, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and the presence of catalysts play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can modify the chloroheptene chain .
Aplicaciones Científicas De Investigación
(6-Chlorohept-5-ene-3-sulfonyl)benzene has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of (6-Chlorohept-5-ene-3-sulfonyl)benzene involves its interaction with molecular targets through its sulfonyl and chloroheptene groups. These interactions can influence various biochemical pathways and processes, depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (6-Chlorohept-5-ene-3-sulfonyl)benzene include:
(6-Chloro-2-methylhept-5-ene-3-sulfonyl)benzene: This compound has a similar structure but with a methyl group substitution.
Other Benzene Derivatives: Compounds such as chlorobenzene and benzenesulfonyl chloride share structural similarities and undergo similar types of reactions.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
62692-33-5 |
|---|---|
Fórmula molecular |
C13H17ClO2S |
Peso molecular |
272.79 g/mol |
Nombre IUPAC |
6-chlorohept-5-en-3-ylsulfonylbenzene |
InChI |
InChI=1S/C13H17ClO2S/c1-3-12(10-9-11(2)14)17(15,16)13-7-5-4-6-8-13/h4-9,12H,3,10H2,1-2H3 |
Clave InChI |
VVAKVZTZZXFEAE-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC=C(C)Cl)S(=O)(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



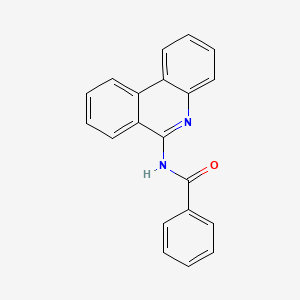
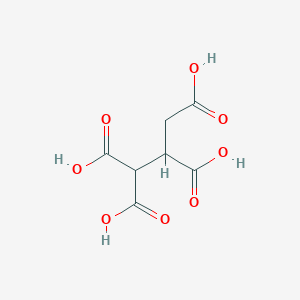
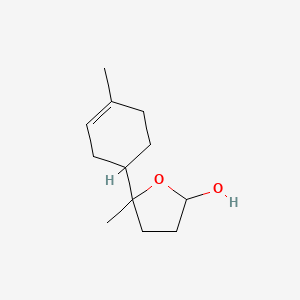
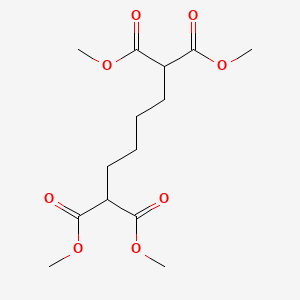
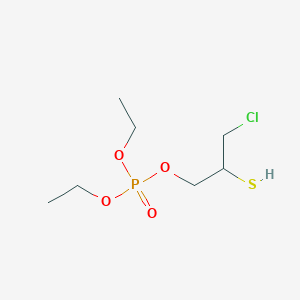
![N-[2-(2-Acetyl-4,5-dimethoxyphenyl)ethyl]but-2-enamide](/img/structure/B14509770.png)
![Ethyl [chloro(dichlorophosphoryl)methyl]carbamate](/img/structure/B14509777.png)
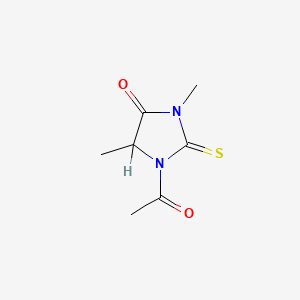
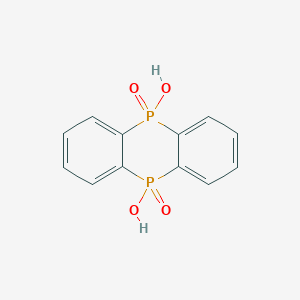

![3-[3-(2,6-Dimethylheptyl)oxiran-2-YL]but-2-enoic acid](/img/structure/B14509796.png)
![(NE)-N-[(2E)-2-hydroxyimino-1-phenyl-2-pyrimidin-4-ylethylidene]hydroxylamine](/img/structure/B14509806.png)

